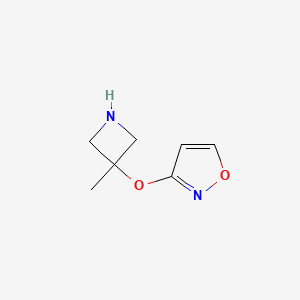
3-((3-Methylazetidin-3-YL)oxy)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methylazetidin-3-YL)oxy)isoxazole is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-((3-Methylazetidin-3-YL)oxy)isoxazole, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and a nitrile oxide as the dipole . Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. For example, the use of tetrahydrofuran in acetonitrile, followed by reflux and extraction processes, can yield high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Methylazetidin-3-YL)oxy)isoxazole can undergo various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form different products.
Reduction: Reduction reactions can modify the isoxazole ring or its substituents.
Substitution: Substitution reactions can introduce new functional groups into the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, toluenesulfonyl chloride, and 18-crown-6 catalyst . Reaction conditions often involve heating and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes in the presence of catalysts can yield isoxazole-linked glyco-conjugates .
Applications De Recherche Scientifique
3-((3-Methylazetidin-3-YL)oxy)isoxazole has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-((3-Methylazetidin-3-YL)oxy)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors or modulators of various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific structure and substituents of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-((3-Methylazetidin-3-YL)oxy)isoxazole include:
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Isoxicam: A nonsteroidal anti-inflammatory drug.
Leflunomide: An immunosuppressive drug.
Micafungin: An antifungal drug.
Uniqueness
This compound is unique due to its specific structure, which combines an isoxazole ring with a 3-methylazetidin-3-yl group. This unique structure may impart distinct biological activities and chemical properties compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-(3-methylazetidin-3-yl)oxy-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O2/c1-7(4-8-5-7)11-6-2-3-10-9-6/h2-3,8H,4-5H2,1H3 |
Clé InChI |
NBIWGMVDOGDSJN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)OC2=NOC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)

![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
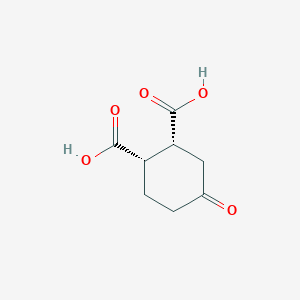
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)


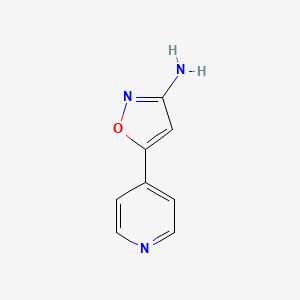
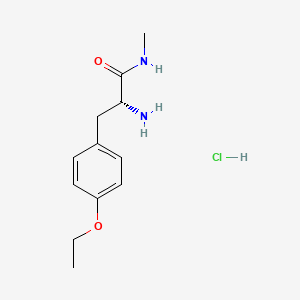
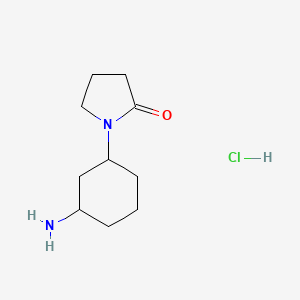
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
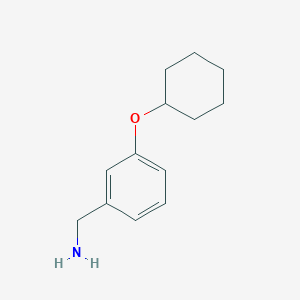
![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
